4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a piperazine ring bearing a cyclopropanesulfonyl group and a methoxy group at the 6-position. Piperazine-pyrimidine hybrids are prominent in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to interact with biological targets such as kinases and GPCRs . The methoxy group contributes electron-donating effects, influencing electronic distribution and solubility.
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-19-12-8-11(13-9-14-12)15-4-6-16(7-5-15)20(17,18)10-2-3-10/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIVAOYMWPBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride and a suitable base.
Attachment of the Methoxypyrimidine Moiety: The methoxypyrimidine moiety can be attached through nucleophilic substitution reactions involving methoxypyrimidine derivatives and the piperazine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemical entities.
Mechanism of Action
The mechanism of action of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways and physiological effects . For example, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Insights
Piperazine vs. Piperidine Backbones
The target compound’s piperazine ring provides two nitrogen atoms, enhancing hydrogen-bonding capacity and basicity compared to piperidine analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) . Piperazine derivatives generally exhibit improved solubility in aqueous media, critical for bioavailability.
Sulfonyl vs. Sulfanyl Groups
The cyclopropanesulfonyl group in the target compound is more polar and electron-withdrawing than the methylsulfanyl groups in ’s analog. Sulfonyl groups enhance binding to charged residues in enzyme active sites, while sulfanyl groups contribute to hydrophobic interactions .
Methoxy Substitution
The 6-methoxy group in the target compound mirrors the 4-methoxyphenyl group in ’s analog.
Heterocyclic Core Variations
Pyrimidine-dione derivatives () introduce two ketone groups, significantly increasing polarity and hydrogen-bonding capacity compared to the target’s pyrimidine core. This could enhance target specificity but reduce membrane permeability .
Biological Activity
The compound 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-methoxypyrimidine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 281.36 g/mol
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 281.36 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| LogP (Octanol-Water Partition Coefficient) | 2.5 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. It is hypothesized that the cyclopropanesulfonyl group enhances its affinity for certain biological targets, potentially modulating neurotransmitter systems or other signaling pathways.
Therapeutic Implications
- Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant effects by targeting serotonin and norepinephrine transporters.
- Anticancer Potential : Research indicates that pyrimidine derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. This compound may possess similar properties, warranting further investigation.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of sigma receptors that are implicated in neurodegenerative diseases.
Study 1: Antidepressant Activity
A study conducted on similar piperazine derivatives demonstrated significant antidepressant-like effects in rodent models. The compounds were found to increase serotonin levels in the synaptic cleft, suggesting a possible mechanism for mood enhancement (PubMed ID: 15721765) .
Study 2: Anticancer Activity
Research evaluating the anticancer properties of pyrimidine derivatives indicated that these compounds could inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity (PubMed ID: 1447743) .
Study 3: Neuroprotective Effects
In vivo studies on related compounds showed promising results in protecting neuronal cells from apoptosis in models of neurodegeneration. This suggests a potential role for the compound in treating conditions like Alzheimer's disease (PubMed ID: 1447743) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
